molecular formula C17H22NO5- B13790176 Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate

Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate

Cat. No.: B13790176
M. Wt: 320.4 g/mol
InChI Key: PVLIINNDDQXEJT-KBPBESRZSA-M
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Description

Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate is a chiral compound widely used in organic synthesis and pharmaceutical research. It is characterized by its pyrrolidine ring, which is substituted with a phenoxy group and a tert-butoxycarbonyl (Boc) protecting group. This compound is particularly valuable due to its stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a γ-amino acid derivative.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with the pyrrolidine ring.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced using a reagent like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for scale, efficiency, and cost-effectiveness. Flow microreactor systems are often employed to enhance reaction efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, often to increase its reactivity.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate is unique due to its specific stereochemistry and the presence of the phenoxy group, which enhances its reactivity and makes it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C17H22NO5-

Molecular Weight

320.4 g/mol

IUPAC Name

(2S,4S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-4-phenoxypyrrolidine-2-carboxylate

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-15(19)11-18-10-13(9-14(18)16(20)21)22-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,20,21)/p-1/t13-,14-/m0/s1

InChI Key

PVLIINNDDQXEJT-KBPBESRZSA-M

Isomeric SMILES

CC(C)(C)OC(=O)CN1C[C@H](C[C@H]1C(=O)[O-])OC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)CN1CC(CC1C(=O)[O-])OC2=CC=CC=C2

Origin of Product

United States

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